Bis(2-methoxyethyl) sulfate

Übersicht

Beschreibung

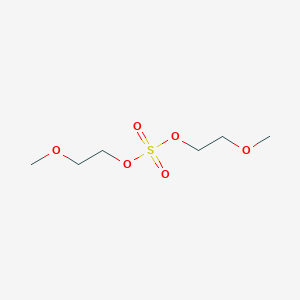

Bis(2-methoxyethyl) sulfate is an organic compound with the chemical formula C6H14O6S. It is a colorless liquid that is soluble in water and organic solvents. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Wirkmechanismus

Target of Action

Bis(2-methoxyethyl) sulfate, also known as Diglyme, primarily targets the endoplasmin . Endoplasmin is a molecular chaperone that plays a crucial role in protein processing in the endoplasmic reticulum. It’s also been found to affect the male reproductive organ .

Mode of Action

The compound may interfere with the normal functioning of endoplasmin, potentially disrupting protein processing within cells .

Biochemical Pathways

This compound is metabolized predominantly by O-demethylation to 2-(2-methoxyethoxy)ethanol, which is subsequently oxidized to (2-methoxyethoxy)acetic acid . A smaller percentage of the administered dose is metabolized at the central ether linkage to produce 2-methoxyethanol, which is further metabolized by alcohol dehydrogenase to methoxyacetic acid . These metabolites can interfere with various biochemical pathways, leading to downstream effects.

Pharmacokinetics

Approximately 63 ± 2% of the dose is excreted as (2-methoxyethoxy)acetic acid, and 28 ± 1% of the dose is excreted as methoxyacetic acid . These metabolites can have significant impacts on the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action are largely due to its metabolites. Methoxyacetic acid, in particular, is a potent developmental toxicant . It’s been suggested that the teratogenic effects of this compound are due to methoxyacetic acid formed either in the fetus or by hepatic metabolism in the dam with subsequent distribution to the embryonic tissue .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic and may form explosive peroxides . It’s also flammable, which can pose risks in certain environments . Furthermore, the compound is water-soluble, which means it could be mobile in the environment .

Biochemische Analyse

Biochemical Properties

Bis(2-methoxyethyl) sulfate plays a role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific context within the biochemical system .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis(2-methoxyethyl) sulfate can be synthesized through the reaction of 2-methoxyethanol with sulfuric acid. The reaction typically involves mixing 2-methoxyethanol with concentrated sulfuric acid under controlled temperature conditions to avoid excessive heat and potential side reactions. The reaction proceeds as follows:

2CH3OCH2CH2OH+H2SO4→(CH3OCH2CH2)2SO4+2H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where 2-methoxyethanol and sulfuric acid are continuously fed into the system. The reaction mixture is maintained at an optimal temperature to ensure complete conversion of the reactants. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2-methoxyethyl) sulfate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-methoxyethanol and sulfuric acid.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.

Oxidation and Reduction: While this compound itself is not typically involved in oxidation-reduction reactions, its derivatives can undergo such reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under mild conditions.

Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

Hydrolysis: 2-methoxyethanol and sulfuric acid.

Substitution: Various substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Bis(2-methoxyethyl) sulfate is used in several scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of various compounds.

Biology: In biochemical studies to modify proteins or other biomolecules.

Medicine: Potential use in drug formulation and delivery systems.

Industry: Used as a solvent or intermediate in the production of other chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bis(2-methoxyethyl) ether:

Bis(2-ethoxyethyl) ether: Similar in structure but with ethoxy groups instead of methoxy groups.

Diethylene glycol dimethyl ether: Another ether compound used as a solvent.

Uniqueness

Bis(2-methoxyethyl) sulfate is unique due to its sulfate group, which imparts different chemical reactivity compared to ethers. This makes it valuable in specific applications where sulfate transfer or modification is required.

Eigenschaften

IUPAC Name |

bis(2-methoxyethyl) sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6S/c1-9-3-5-11-13(7,8)12-6-4-10-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMUCAJQIYCOJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOS(=O)(=O)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,6-Dichlorophenyl)-2-{6-[(2,4-difluorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B3034703.png)

![7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B3034706.png)

![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3034710.png)

![7-(butylamino)-3-(4-ethylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3034715.png)

![2,2-dimethyl-7-(2,4,5-trimethoxyphenyl)pyrano[3,2-g]chromen-6-one](/img/structure/B3034718.png)

![2-[3-[2-[4-Amino-2-(methylsulfinyl)phenyl]diazene-1-yl]phenylsulfonyl]ethanol](/img/structure/B3034720.png)